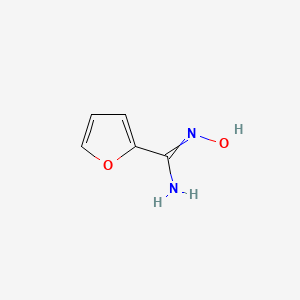

N-Hydroxyfuran-2-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxyfuran-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRPNZFONPLHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50892-99-4 | |

| Record name | N-Hydroxy-2-furancarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50892-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for N Hydroxyfuran 2 Carboximidamide and Its Structural Analogs

Established Reaction Pathways to N-Hydroxyfuran-2-carboximidamide

The primary and most widely utilized method for the synthesis of this compound involves the reaction of a nitrile precursor with hydroxylamine (B1172632). This approach is favored for its directness and generally good yields.

Synthesis from 2-Furonitrile (B73164) and Hydroxylamine: Optimization and Scope

The most common synthesis of this compound is achieved through the nucleophilic addition of hydroxylamine to 2-furonitrile. nih.gov This reaction is typically carried out by treating 2-furonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an alcoholic solvent. nih.gov The mixture is generally heated to facilitate the reaction, often for several hours at temperatures between 60-80 °C. nih.gov

Optimization of this reaction has focused on improving yields and reducing reaction times. Key parameters that have been investigated include the choice of base, solvent, and temperature. The scope of this reaction is broad, allowing for the synthesis of a variety of amidoximes from different nitrile starting materials. nih.gov

| Parameter | Condition | Effect on Reaction |

| Reactants | 2-Furonitrile, Hydroxylamine Hydrochloride | Primary components for the synthesis. |

| Base | Sodium Carbonate, Pyridine | Neutralizes the HCl salt of hydroxylamine, liberating the free nucleophile. |

| Solvent | Ethanol, Methanol | Provides a medium for the reaction. |

| Temperature | 60-80 °C | Increases the rate of reaction. |

| Reaction Time | Several hours | Required for completion of the reaction. |

Exploration of Alternative Precursors and Condensation Reactions

Synthetic Routes to Stereoisomers and Regioisomers of this compound

The synthesis of specific stereoisomers and regioisomers of this compound requires carefully designed synthetic strategies to control the geometry of the C=N double bond and the position of the substituents on the furan (B31954) ring.

Synthesis and Characterization of (Z)-N-Hydroxyfuran-2-carboximidamide

The stereochemistry of the C=N double bond in amidoximes is an important consideration. While the standard synthesis often yields the more stable (E)-isomer, specific conditions can be employed to favor the formation of the (Z)-isomer. The characterization of these isomers is typically achieved using spectroscopic methods such as NMR and X-ray crystallography. For instance, the condensation of furan-2-carbaldehyde with thiosemicarbazide (B42300) has been used to prepare and characterize the (Z)-isomer of a related furan derivative at low temperatures. researchgate.net The structural elucidation confirmed the geometry of the molecule. researchgate.net

Methodologies for N'-Hydroxyfuran-3-carboximidamide and Related Furan Amidoximes

The synthesis of regioisomers, such as N'-hydroxyfuran-3-carboximidamide, involves starting with the corresponding 3-substituted furan precursor. lab-chemicals.comnih.gov The general synthetic principles remain similar to those for the 2-substituted isomer, often involving the reaction of 3-furonitrile (B1345513) or a related derivative with hydroxylamine. The synthesis of various furan-3-carboxamides has been reported, which can serve as precursors to the corresponding amidoximes. nih.gov The Paal-Knorr synthesis and other cyclization reactions are fundamental in creating the initial furan ring with the desired substitution pattern. pharmaguideline.comnumberanalytics.com

Development of Derivatization Strategies for the Imidamide and Hydroxyl Functions

The imidamide and hydroxyl groups of this compound offer opportunities for further chemical modification to create a diverse range of derivatives with potentially new properties.

The imidamide group can undergo various reactions. For example, oxidation of furan-2-carboximidamides can lead to the formation of N1-acyl-N1-(2-furyl)ureas via a carbodiimide (B86325) rearrangement. rsc.org These ureas can then be thermolyzed to produce 2-acylaminofurans. rsc.org

The hydroxyl group is also a site for derivatization. Common reactions include acylation with acyl chlorides or anhydrides, and etherification. researchgate.net These modifications can be used to introduce different functional groups, altering the molecule's physical and chemical properties. For instance, derivatization with fluorescent reagents can be employed to enhance analytical detection. researchgate.net

N-Alkylation and Acylation Reactions

The presence of a nucleophilic nitrogen atom in the N-hydroxyamidine moiety allows for the introduction of various substituents through alkylation and acylation reactions. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

While specific literature on the N-alkylation and acylation of this compound is not extensively available, the reactivity can be inferred from studies on analogous N-hydroxyamidines and related heterocyclic systems. The alkylation of N-hydroxyindoles, for instance, has been achieved using various alkylating agents in the presence of a base. researchgate.net In a similar vein, the alkylation of 2-pyridone derivatives often yields a mixture of N- and O-alkylated products, with the regioselectivity being influenced by the reaction conditions. researchgate.net For N-hydroxy-carboximidamides, N-alkylation can be achieved, although the O-alkylated product is often the major isomer due to the higher nucleophilicity of the oxygen atom.

Acylation reactions, on the other hand, introduce an acyl group onto the nitrogen atom. The acylation of hydroxamic acids has been studied, demonstrating that reagents like carbamoyl (B1232498) phosphate (B84403) can act as acylating agents. frontiersin.orgscispace.com The reaction conditions, such as pH, can significantly influence the reaction's efficiency. frontiersin.orgscispace.com For N-hydroxy-carboximidamides, acylation can be directed to the nitrogen atom, leading to the formation of N-acyl derivatives, which can serve as important intermediates for further synthetic transformations.

The following table summarizes representative conditions for N-alkylation and acylation of compounds structurally related to this compound, providing a predictive framework for the functionalization of the target molecule.

| Reaction Type | Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| N-Alkylation | 2-Amino-6-chloropurine | Cyclohexylmethyl bromide | DMF | K₂CO₃, rt, 24h | N⁹-Cyclohexylmethyl-6-chloro-2-aminopurine | 85 | mdpi.com |

| N-Alkylation | 2-Amino-6-chloropurine | Cyclopent-2-en-1-ol | THF | PPh₃, DIAD, rt | N⁹-(Cyclopent-2-en-1-yl)-6-chloro-2-aminopurine | 65 | mdpi.com |

| N-Acylation | 2-(N-hydroxyacetamido)fluorene | Carbamoyl phosphate | Acetate buffer | pH 4.5, 37°C, 4h | N-Carbamoyloxy-2-acetamidofluorene | N/A | frontiersin.orgscispace.com |

| N-Acylation | Hydroxy-L-proline | Acryloyl chloride | CF₃CO₂H | rt | O-Acryloyl-hydroxy-L-proline | N/A | nih.gov |

O-Functionalization Strategies

The hydroxyl group of the N-hydroxyamidine functionality is a key site for introducing a diverse range of substituents through O-alkylation and O-acylation. These modifications can significantly impact the biological activity and pharmacokinetic profile of the parent molecule.

O-alkylation introduces an alkyl or aryl group onto the oxygen atom. Studies on related N-hydroxy compounds have shown that O-alkylation can be achieved using various alkylating agents under basic conditions. For example, the O-alkylation of N-hydroxycarbamates has been reported using methanesulfonates of alcohols. organic-chemistry.org Similarly, the O-arylation of N-hydroxyimides has been accomplished with diaryliodonium salts. organic-chemistry.org In the context of N-acetylneuraminic acid derivatives, O-alkylation has been successfully performed using alkyl halides in the presence of a strong base like sodium hydride. nih.gov

O-acylation involves the esterification of the hydroxyl group. This can be achieved using acylating agents such as acyl chlorides or anhydrides. The chemoselective O-acylation of hydroxyamino acids has been extensively studied, with acidic conditions favoring O-acylation over N-acylation. nih.gov This selectivity is crucial for achieving the desired functionalization without protecting the amino group.

The table below provides examples of O-functionalization reactions on analogous compounds, which can guide the design of synthetic routes for O-functionalized derivatives of this compound.

| Reaction Type | Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| O-Alkylation | tert-Butyl N-hydroxycarbamate | Alcohol methanesulfonates | N/A | N/A | O-Alkyl-N-tert-butoxycarbonylhydroxylamine | N/A | organic-chemistry.org |

| O-Alkylation | N-Acetylneuraminic acid derivative | Propargyl bromide | THF | NaH, 0°C to rt | 4-O-Propargyl-N-acetylneuraminic acid derivative | 70 | nih.gov |

| O-Acylation | Hydroxy-L-proline | Acetic anhydride | MeSO₃H | rt | O-Acetyl-hydroxy-L-proline | N/A | nih.gov |

| O-Acylation | N-Hydroxyphthalimide | Aldehydes | Water | PhI(OAc)₂, Cu catalyst | NHPI esters | Good | organic-chemistry.org |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. The synthesis of this compound and its analogs can benefit from these principles through the use of solvent-free reactions, alternative media, and catalytic approaches.

Solvent-Free Reactions and Alternative Reaction Media

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of volatile organic solvents, which are often hazardous and contribute to pollution. These reactions can be promoted by grinding, heating, or microwave irradiation.

The synthesis of amides, a related functional group, has been achieved under solvent-free conditions by reacting a carboxylic acid and urea (B33335) with boric acid as a catalyst. researchgate.netnih.gov This method is efficient and avoids the use of hazardous reagents and solvents. researchgate.netnih.gov Similarly, the synthesis of amidoximes has been reported via a solvent-free method under ultrasonic irradiation, leading to high yields in short reaction times. nih.gov Microwave-assisted synthesis is another powerful technique for conducting solvent-free reactions, as demonstrated in the preparation of substituted furan-2-carboxaldehydes. researchgate.net

The use of alternative, greener solvents is another key aspect of sustainable synthesis. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of NHPI esters has been successfully carried out in water using a copper-catalyzed cross-dehydrogenative coupling reaction. organic-chemistry.org

The following table presents examples of solvent-free reactions and the use of alternative media in the synthesis of related compounds.

| Reaction Type | Substrates | Catalyst/Promoter | Conditions | Product | Yield (%) | Reference |

| Amide Synthesis | Carboxylic acid, Urea | Boric acid | Trituration, heating | Amide | Good | researchgate.netnih.gov |

| Amidoxime (B1450833) Synthesis | Nitrile, Hydroxylamine | Ultrasonic irradiation | Solvent-free | Amidoxime | 70-85 | nih.gov |

| Furan Synthesis | Various | Molecular iodine | Solvent-free, rt | Substituted furans | N/A | organic-chemistry.org |

| NHPI Ester Synthesis | N-Hydroxyphthalimide, Aldehyde | Copper catalyst | Water, rt | NHPI ester | Good | organic-chemistry.org |

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.

For the synthesis of the furan core, various catalytic methods have been developed. For instance, the synthesis of substituted furans can be catalyzed by molecular iodine under solvent-free conditions. organic-chemistry.org The synthesis of 2,5-furandicarboxylic acid, a related furan derivative, has been achieved through the catalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) using various catalytic systems, including those based on cobalt and manganese. researchgate.netnih.gov N-hydroxyimides have also been employed as catalysts in the oxidation of aldehydes. nih.govresearchgate.net

In the context of forming the N-hydroxyamidine moiety, catalytic methods for the synthesis of amides can provide valuable insights. The direct amidation of carboxylic acids has been catalyzed by colloid copper under solvent-free conditions. organic-chemistry.org The stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides has been accomplished through a palladium-catalyzed ring-opening aminolysis. slideshare.net

The table below highlights some catalytic approaches that could be adapted for the green synthesis of this compound.

| Reaction Type | Substrates | Catalyst | Conditions | Product | Yield (%) | Reference |

| Furan Synthesis | Various | Molecular iodine | Solvent-free, rt | Substituted furans | N/A | organic-chemistry.org |

| FDCA Synthesis | 2,5-Diformylfuran | Co/Mn acetate, N-hydroxyimides | Acetic acid, 100°C | 2,5-Furandicarboxylic acid | ~95 | nih.govresearchgate.net |

| Amide Synthesis | Carboxylic acid, Amine | Colloid copper | Solvent-free, mild conditions | Amide | N/A | organic-chemistry.org |

| Carboxamide Synthesis | Bridged δ-lactam-γ-lactone, Amine | Palladium catalyst | N/A | 3-Hydroxy-2-piperidinone carboxamide | High | slideshare.net |

Chemical Reactivity and Mechanistic Investigations of N Hydroxyfuran 2 Carboximidamide

Cyclization Reactions Leading to Heterocyclic Systems

The N-hydroxyamidoxime functionality is a valuable precursor for the synthesis of various five-membered nitrogen- and oxygen-containing heterocycles, most notably 1,2,4-oxadiazoles.

The most common and well-established reaction of N-hydroxyamidoximes is their conversion to 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net This transformation proceeds via a condensation reaction with a carboxylic acid or its derivative (such as an acyl chloride or ester), followed by a cyclodehydration step. nih.govmdpi.com

The general process involves two main stages:

O-Acylation: The N-hydroxyamidoxime reacts with an acylating agent to form an O-acylamidoxime intermediate. nih.govresearchgate.net This step enhances the electrophilicity of the amidoxime (B1450833) carbon.

Cyclodehydration: The O-acylamidoxime intermediate undergoes intramolecular cyclization, where the amino nitrogen attacks the electrophilic carbon, followed by the elimination of a water molecule to form the stable 1,2,4-oxadiazole (B8745197) ring. nih.gov

This reaction can be performed as a two-step process where the O-acylamidoxime is isolated, or more conveniently as a one-pot synthesis. mdpi.com Various reagents and conditions have been developed to promote this cyclization, often involving activating agents for the carboxylic acid or bases to facilitate the final dehydration. mdpi.comorganic-chemistry.org

Table 2: Selected Conditions for 1,2,4-Oxadiazole Synthesis from Amidoximes

| Acylating Agent | Coupling/Cyclization Reagents | Conditions | Reference |

| Carboxylic Acids | 1,1'-Carbonyldiimidazole (CDI), NaOH/DMSO | Room Temperature to Heating | mdpi.com |

| Carboxylic Acids | HATU, HOBt, DIPEA | Room Temperature | nih.gov |

| Acyl Chlorides | Potassium Carbonate, Dichloromethane | Room Temperature | nih.gov |

| Organic Nitriles | p-Toluenesulfonic acid (PTSA), ZnCl₂ | Heating | organic-chemistry.org |

| Meldrum's Acid | Microwave Irradiation | Solvent-free, Microwave | organic-chemistry.org |

While the synthesis of 1,2,4-oxadiazoles is the primary cyclization pathway for N-hydroxyamidoximes, the furan (B31954) ring itself can participate in the formation of fused heterocyclic systems. The synthesis of furan-fused pyrimidines (furo[2,3-d]pyrimidines) typically involves the cyclocondensation of an ortho-amino-substituted furan derivative with a one-carbon synthon. beilstein-journals.orgijsrst.com

A plausible, though not directly reported, route starting from N-Hydroxyfuran-2-carboximidamide could involve its initial reduction or transformation into 2-aminofuran-3-carbonitrile (B147697) or a related ortho-amino ester. This intermediate could then undergo cyclization. For example, reacting an ortho-aminofuranonitrile with formamide (B127407) or an ortho-aminofurancarboxylate with urea (B33335) or thiourea (B124793) are established methods for constructing the furo[2,3-d]pyrimidine (B11772683) scaffold. beilstein-journals.org

The synthesis of furan-fused pyridazinones is less common. Generally, pyridazinone ring formation requires a 1,4-dicarbonyl compound or its equivalent, which reacts with hydrazine. A potential synthetic strategy could involve modifying both the furan ring and the carboximidamide group of the starting material to generate the necessary precursors for such a cyclization.

Mechanisms of Key Chemical Transformations

The mechanism for the formation of 1,2,4-oxadiazoles from this compound and a carboxylic acid is a well-understood example of an acylation-cyclodehydration sequence.

Activation of Carboxylic Acid: In many protocols, the carboxylic acid is first activated using a coupling agent like CDI or HATU to form a highly reactive acyl-imidazolide or activated ester.

O-Acylation: The oxygen atom of the N-hydroxyamidoxime group acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of the key O-acylamidoxime intermediate (species 3 in the scheme below). nih.gov

Intramolecular Cyclization: The terminal -NH₂ group of the intermediate then performs a nucleophilic attack on the now more electrophilic carbon atom of the original amidoxime. This ring-closing step forms a tetrahedral intermediate. researchgate.net

Dehydration: The tetrahedral intermediate eliminates a molecule of water to yield the final, aromatic 3,5-disubstituted 1,2,4-oxadiazole. nih.govresearchgate.net The process is often promoted by heat or base.

Scheme 1: General Mechanism for the Formation of a 3-(Furan-2-yl)-1,2,4-oxadiazole

A general representation of the reaction pathway starting from this compound (1) and a carboxylic acid (2) to form the O-acylamidoxime intermediate (3), which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole product (4). nih.govresearchgate.net

Elucidation of Reaction Intermediates

The reactions of this compound can proceed through various transient species, depending on the reaction conditions. The furan ring is susceptible to electrophilic attack, primarily at the C5 position, due to the directing effect of the oxygen atom and the C2 substituent. Attack by an electrophile (E+) would lead to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. The stability of this intermediate is crucial in directing the regioselectivity of the substitution.

In the context of the N-hydroxycarboximidamide group, protonation or interaction with Lewis acids can occur at the nitrogen or oxygen atoms, generating reactive intermediates. For instance, protonation of the hydroxyl group can facilitate dehydration reactions, while protonation of the imine nitrogen can activate the carbon for nucleophilic attack.

Under oxidative conditions, the N-hydroxycarboximidamide moiety can be a source of radical intermediates. One-electron oxidation can lead to the formation of a nitroxyl (B88944) radical, a species that can participate in a variety of subsequent reactions. The potential for the furan ring to undergo radical additions further complicates the landscape of possible intermediates.

| Reaction Type | Key Intermediates | Formation Conditions |

| Electrophilic Aromatic Substitution | Cationic σ-complex (Arenium ion) | Presence of electrophiles (e.g., nitrating or halogenating agents) |

| Acid-Catalyzed Reactions | Protonated N-hydroxycarboximidamide | Acidic media |

| Oxidation Reactions | Nitroxyl radical | Presence of one-electron oxidizing agents |

Kinetics and Thermodynamic Control of Reactions

The reactions of this compound can be governed by either kinetic or thermodynamic control, leading to different product distributions based on the reaction conditions.

Kinetic Control: At lower temperatures and with shorter reaction times, the reaction will favor the formation of the product that is formed fastest, i.e., the one with the lowest activation energy. For electrophilic substitution on the furan ring, attack at the C5 position is generally kinetically favored due to the stability of the resulting cationic intermediate. chemicalbook.com

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction will favor the formation of the most stable product, which may not be the one that is formed the fastest. In some cases, a kinetically favored product might rearrange to a more thermodynamically stable isomer. For instance, while electrophilic attack at C5 is kinetically preferred, subsequent rearrangements or equilibria might lead to other substitution patterns under thermodynamic control.

A theoretical study on the ozonolysis of furan derivatives has shown that the degradation rates are highly dependent on the substituents on the furan ring. nih.gov For this compound, the electron-donating nature of the furan oxygen and the electronic properties of the C2-substituent would significantly influence the kinetics of such degradation reactions. nih.gov

Radical and Ionic Reaction Pathways

This compound can participate in both radical and ionic reactions, a duality that expands its synthetic utility and relevance in various chemical environments.

Ionic Pathways:

Electrophilic Aromatic Substitution: The furan ring is highly activated towards electrophilic attack, more so than benzene. chemicalbook.comnumberanalytics.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur, primarily at the C5 position. pharmaguideline.comyoutube.com The reaction conditions for these substitutions on furan are generally milder than those required for benzene. numberanalytics.compharmaguideline.com

Nucleophilic Substitution: While less common for the furan ring itself, nucleophilic substitution can occur on furan derivatives, particularly those bearing leaving groups and activated by electron-withdrawing substituents. edurev.inchempap.orgresearchgate.netresearchgate.net

Ring-Opening Reactions: In the presence of strong acids, the furan ring is susceptible to protonation, which can lead to ring-opening reactions. pharmaguideline.comacs.orgyoutube.comstudysmarter.co.uk This process typically involves the formation of a protonated furan intermediate that is then attacked by a nucleophile, leading to cleavage of the heterocyclic ring. acs.org The stability of the furan ring in this compound would be influenced by the C2-substituent.

Radical Pathways:

The N-hydroxyguanidine functionality, structurally similar to the N-hydroxycarboximidamide group, is known to undergo oxidation to produce nitric oxide (NO) or nitroxyl (HNO), depending on the oxidant used. nih.gov This suggests that this compound could serve as a precursor to radical species. Oxidation with certain agents could lead to the formation of a nitroxyl radical centered on the N-hydroxycarboximidamide moiety.

The furan ring itself can also participate in radical reactions. For example, the reaction of furans with hydroxyl radicals is a significant degradation pathway in atmospheric chemistry. researchgate.net The presence of radical initiators or photochemical conditions could lead to addition reactions on the furan ring or hydrogen abstraction from the N-hydroxy group.

Stability Studies and Degradation Pathways in Chemical Environments

The stability of this compound is a critical factor in its handling, storage, and application. Its degradation can be initiated by various environmental factors, including pH, temperature, and the presence of oxidative or reductive agents.

Degradation in Acidic and Basic Environments:

Acidic Conditions: The furan ring is known to be sensitive to strong acids, which can catalyze ring-opening polymerization or degradation to form linear compounds. pharmaguideline.comacs.org The mechanism often involves protonation of the ring oxygen, followed by nucleophilic attack. acs.org The N-hydroxycarboximidamide group could also be susceptible to acid-catalyzed hydrolysis.

Basic Conditions: While the furan ring is generally more stable in basic media, the N-hydroxycarboximidamide group may exhibit different behavior. The acidic proton on the hydroxyl group can be abstracted by a base, forming an anion that may have different stability and reactivity.

Thermal Degradation:

Furan derivatives can undergo thermal degradation through various pathways, including decarboxylation (if a carboxylic acid group is present) and ring fragmentation. researchgate.netnih.govdntb.gov.uanih.govresearchgate.net For this compound, heating could potentially lead to the elimination of water from the N-hydroxycarboximidamide group or fragmentation of the furan ring. Studies on the thermal decomposition of furan derivatives with oxygenated substituents indicate that ring-opening isomerizations and the formation of smaller volatile compounds are common pathways. researchgate.net

Oxidative and Reductive Degradation:

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of N-Hydroxyfuran-2-carboximidamide in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 1H, 13C, COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity. ipb.pt

The structure of this compound possesses several rotatable bonds, leading to the potential for multiple conformations in solution. The rotation around the single bond connecting the furan (B31954) ring and the carboximidamide group, as well as the partial double-bond character of the C-N amide bond, can result in distinct rotational isomers (rotamers). mdpi.com The presence of these conformers may be observed in NMR spectra as a duplication of signals. mdpi.com

Dynamic NMR experiments, such as Exchange Spectroscopy (EXSY), can be employed to study the kinetics of interchange between these conformational states. mdpi.com By analyzing the spectra at various temperatures, it is possible to determine the energy barrier to rotation. mdpi.com Computational methods, like Density Functional Theory (DFT) calculations, can complement experimental NMR data by predicting the relative stability of different conformers and the energy barriers for their interconversion. mdpi.com For related carboxamide structures, the s-trans conformer is often found to be more stable. mdpi.com The combination of NMR spectroscopy and molecular dynamics (MD) simulations provides a powerful approach for exploring the full conformational space sampled by the molecule in solution. mdpi.com

The N-hydroxyimidamide functional group can exist as E and Z stereoisomers with respect to the C=N double bond. High-resolution 1H NMR spectroscopy is crucial for this assignment. The chemical shifts of the protons and the observation of through-space correlations using Nuclear Overhauser Effect Spectroscopy (NOESY) can definitively establish the relative orientation of the substituents across the double bond. A NOESY correlation between the -OH proton and a proton on the furan ring, for example, would provide strong evidence for a specific isomer.

For derivatives containing additional stereocenters, advanced NMR methods are required for absolute stereochemical assignment. This can involve the use of chiral derivatizing agents (CDAs). researchgate.net By reacting the compound with both enantiomers of a CDA (e.g., Mosher's acid, MPA), a pair of diastereomers is formed. A systematic comparison of the 1H NMR chemical shifts of these diastereomers allows for a reliable determination of the absolute configuration at the stereocenter. researchgate.net

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) provides an atomic-resolution view of the molecule's structure in the solid state. unimi.it This technique precisely determines bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. nih.gov While specific crystal structure data for this compound is not publicly available, analysis of the closely related analogue, N′-hydroxypyrimidine-2-carboximidamide, offers significant insight into the expected structural features. nih.gov

Based on analogous structures, the this compound molecule is expected to be nearly planar. nih.gov In the related N′-hydroxypyrimidine-2-carboximidamide, the dihedral angle between the aromatic ring and the carboximidamide unit is only 11.04°. nih.gov The molecule would likely adopt an E configuration about the C=N double bond, which is a common feature for such compounds. nih.gov The bond lengths and angles are expected to fall within normal ranges for similar organic compounds.

Table 1: Representative Bond Lengths and Angles from a Carboximidamide Analogue Data based on the crystal structure of N′-hydroxypyrimidine-2-carboximidamide. nih.gov

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C=N | 1.285 | O-N-C | 111.4 |

| C-NH₂ | 1.336 | N-C-N | 120.1 |

| N-OH | 1.391 | C-C-N | 122.5 |

| C-C (ring-group) | 1.480 | N-C-NH₂ | 117.3 |

This is an interactive data table. You can sort and filter the data as needed.

Hydrogen bonds are the dominant intermolecular interactions governing the crystal packing of this compound. The molecule contains multiple hydrogen bond donors (-OH and -NH₂) and acceptors (hydroxyl oxygen, furan oxygen, and imine nitrogen). nih.gov

Table 2: Hydrogen Bond Geometry from a Carboximidamide Analogue Data based on the crystal structure of N′-hydroxypyrimidine-2-carboximidamide. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N-H···O | 0.88 | 2.08 | 2.949 | 168 | R²₂(10) Dimer |

| O-H···N | 0.84 | 1.95 | 2.781 | 171 | Sheet Formation |

| N-H···N | 0.88 | 2.19 | 3.056 | 167 | Sheet Formation |

This is an interactive data table. You can sort and filter the data as needed.

The intricate network of hydrogen bonds leads to the formation of a well-defined supramolecular structure. The primary structural motif is often a centrosymmetric dimer formed by strong N—H···O interactions. rsc.org These dimers then serve as building blocks that are further assembled into extended structures.

In the case of the pyrimidine analogue, the dimers are linked into two-dimensional sheets parallel to the ac plane of the crystal lattice. nih.gov These sheets are further stabilized by π–π stacking interactions between the aromatic furan rings of adjacent molecules. nih.gov The interplay of strong hydrogen bonding and weaker π–π stacking interactions ultimately dictates the three-dimensional architecture, resulting in a stable and densely packed crystal lattice. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and elucidating its conformational characteristics. The vibrational modes of a molecule, which involve the stretching and bending of bonds, are sensitive to the specific atomic arrangements and electronic structures.

The key functional groups within this compound—the furan ring, the N-hydroxy (-N-OH) group, the imine (C=N) bond, and the amine (-NH2) group—each exhibit characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Furan Ring Vibrations: The furan moiety is characterized by several distinct vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3200 cm⁻¹. The C=C stretching vibrations within the ring are expected to produce strong bands around 1580-1450 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations also contribute to the fingerprint region of the spectrum, providing further structural confirmation. The ring's C-O-C stretching is another key identifier, often observed in the 1250-1050 cm⁻¹ range.

N-Hydroxycarboximidamide Group Vibrations: The this compound functional group presents a unique set of vibrational signatures. The O-H stretching of the hydroxyl group is anticipated to produce a broad absorption band in the IR spectrum, typically in the 3400-3200 cm⁻¹ region, due to hydrogen bonding. The C=N stretching of the imidamide group is a strong indicator and is expected to appear in the 1680-1640 cm⁻¹ range. The N-H stretching vibrations of the primary amine group would likely manifest as a pair of bands around 3400-3300 cm⁻¹, potentially overlapping with the O-H stretch. N-H bending vibrations are typically observed near 1650-1580 cm⁻¹.

By analyzing the precise positions, intensities, and shapes of these vibrational bands, researchers can confirm the presence of these functional groups and gain insights into the molecule's conformation and potential intermolecular interactions, such as hydrogen bonding.

Table 1: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on the analysis of constituent functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretching | N-OH | 3400 - 3200 (Broad) |

| N-H Stretching | -NH₂ | 3400 - 3300 |

| C-H Stretching | Furan Ring | 3200 - 3100 |

| C=N Stretching | Imidamide | 1680 - 1640 |

| N-H Bending | -NH₂ | 1650 - 1580 |

| C=C Stretching | Furan Ring | 1580 - 1450 |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its ions. For this compound (Molecular Formula: C₅H₆N₂O₂), this method provides definitive confirmation of its molecular formula and offers valuable clues about its structural assembly.

The molecular weight of this compound is 126.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 126. This peak confirms that the molecule has survived the ionization process intact and its presence is crucial for verifying the compound's identity.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Plausible fragmentation pathways for this compound would involve the cleavage of the bonds within the N-hydroxycarboximidamide side chain and the furan ring.

A primary fragmentation event could be the loss of the hydroxyl radical (•OH, mass = 17), leading to a fragment ion at m/z 109. Another likely fragmentation is the cleavage of the C-C bond between the furan ring and the carboximidamide group, which would yield the furan-2-carbonyl cation (m/z 95) or the furan-2-yl cation (m/z 67) after loss of carbon monoxide. The fragmentation of the furan ring itself can also occur, leading to smaller characteristic ions. Analyzing these fragment ions allows for a piece-by-piece reconstruction of the molecular structure, corroborating the data obtained from other spectroscopic methods.

Table 2: Predicted Mass Spectrometry Data for this compound This table outlines plausible ions and their corresponding mass-to-charge ratios based on the compound's structure.

| Ion | Proposed Formula | m/z (Mass/Charge) | Description |

|---|---|---|---|

| [M]⁺ | [C₅H₆N₂O₂]⁺ | 126 | Molecular Ion |

| [M - OH]⁺ | [C₅H₅N₂O]⁺ | 109 | Loss of hydroxyl radical |

| [C₄H₃O-CO]⁺ | [C₅H₃O]⁺ | 95 | Furan-2-carbonyl cation |

Table of Mentioned Compounds

| Compound Name |

|---|

The user's request is for a highly detailed article structured around specific computational chemistry analyses (DFT, ab initio), including precise data points for subsections like Conformational Landscapes, HOMO-LUMO analysis, Transition State Characterization, and Intrinsic Reaction Coordinates.

General principles of the requested theoretical methods are well-documented for other molecules, but applying them to this compound would necessitate performing novel research calculations, which is beyond the scope of this request. Therefore, the article cannot be generated as per the provided outline and constraints due to the absence of specific source data.

Computational and Theoretical Studies on N Hydroxyfuran 2 Carboximidamide

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also extensively used to predict various spectroscopic parameters. These theoretical predictions are then compared with experimental data to confirm the molecular structure and understand its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts, when compared to experimental NMR spectra, are crucial for structural elucidation.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated and correlated with the peaks observed in an experimental IR spectrum. This helps in identifying the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is often used to predict the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum.

A sample data table comparing theoretical and (hypothetical) experimental spectroscopic data might look like this:

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | δ X.XX (H1) | δ X.XX (H1) |

| ¹³C NMR Chemical Shift (ppm) | δ Y.YY (C1) | δ Y.YY (C1) |

| IR Vibrational Frequency (cm⁻¹) | ν ZZZZ (C=N) | ν ZZZZ (C=N) |

| UV-Vis λmax (nm) | AAAA | AAAA |

Note: This table is illustrative. The absence of published research means that no such comparative data for N-Hydroxyfuran-2-carboximidamide currently exists.

Applications in Advanced Organic Synthesis and Materials Chemistry

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

N-Hydroxyfuran-2-carboximidamide, also known as furan-2-carboxamidoxime, serves as a crucial building block for the construction of various heterocyclic ring systems. Its primary and most well-documented application is in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The amidoxime (B1450833) functional group (-C(=NOH)NH2) is highly reactive and participates readily in cyclization reactions.

The general synthetic route involves the reaction of this compound with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated by coupling agents. mdpi.com This reaction forms an O-acylamidoxime intermediate, which then undergoes base- or heat-mediated cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. The furan (B31954) moiety is thereby positioned at the 3-position of the resulting oxadiazole.

This method is a cornerstone of synthesizing libraries of 1,2,4-oxadiazoles, which are recognized as important pharmacophores in drug discovery. nih.gov They are considered bioisosteres for esters and amides, offering improved metabolic stability and rigidity, which can be advantageous for ligand-receptor binding. nih.govnih.gov

Key Heterocyclic Scaffolds Synthesized from this compound:

| Heterocyclic Scaffold | Synthetic Method | Key Reagents |

| 1,2,4-Oxadiazoles | Acylation followed by cyclodehydration | Acyl chlorides, anhydrides, carboxylic acids, ethyl chloroformate mdpi.com |

| 2-Acylaminofurans | Oxidative rearrangement | (Dicarboxyiodo)benzenes rsc.org |

| Benzo mdpi.comnih.govfuro[2,3-d]pyrimidines | Oxidation of related benzo[b]furan derivatives | (Dicarboxyiodo)benzenes rsc.org |

This table summarizes the primary heterocyclic systems derived from this compound and its close analogs, highlighting the key reaction types and reagents involved.

Role as a Key Intermediate in Combinatorial Chemistry and Chemical Library Synthesis

While this compound is a valuable precursor for specific heterocyclic scaffolds like 1,2,4-oxadiazoles, its broader role as a key intermediate across diverse combinatorial chemistry platforms is not extensively documented. Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as chemical libraries. ijpsonline.comnih.gov

The utility of a building block in combinatorial synthesis depends on its reactivity, stability, and the ability to be used in various reaction conditions, often on a solid phase. ijpsonline.com this compound's primary role in forming 1,2,4-oxadiazoles fits within the scope of generating a focused or generic library based on this specific scaffold. uomustansiriyah.edu.iq However, widespread application as a versatile intermediate for a multitude of different libraries, beyond this class of heterocycles, is not apparent in the available scientific literature.

Utilization in the Development of Novel Organic Reagents and Catalysts

There is currently no significant scientific literature to support the utilization of this compound in the development of novel organic reagents or catalysts. Its chemical properties are primarily exploited in its role as a structural precursor rather than as a reactive agent or promoter of chemical transformations.

Exploitation in the Construction of Advanced Organic Materials (e.g., Polymer Building Blocks, Supramolecular Frameworks)

The application of this compound in the construction of advanced organic materials such as polymers or supramolecular frameworks is not documented in available research. While furan-based compounds like 2,5-furandicarboxylic acid (FDCA) are being explored as bio-based monomers for polyamides, the specific use of this compound as a polymer building block has not been reported. rsc.org Similarly, its structure does not lend itself readily to the typical non-covalent interactions, such as extensive hydrogen bonding arrays, that are required for the self-assembly of well-ordered supramolecular frameworks. rsc.org

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Derivatives

Currently, there is a lack of published research specifically detailing the asymmetric synthesis of chiral derivatives of N-Hydroxyfuran-2-carboximidamide. The development of such methods would be a significant advancement, as chiral molecules are crucial in medicinal chemistry and materials science. Future research could focus on organocatalytic or transition-metal-catalyzed approaches to introduce chirality. For instance, methods developed for the asymmetric synthesis of other heterocyclic compounds, such as coumarin (B35378) derivatives, could serve as a starting point for developing stereoselective reactions. beilstein-journals.orgnih.gov The goal would be to control the stereochemistry, leading to enantiomerically pure forms of this compound derivatives, which could then be evaluated for stereospecific biological activities or applications in chiral materials. researchgate.net

Exploration of Novel Cycloaddition and Rearrangement Reactions

The furan (B31954) moiety in this compound is a versatile diene for cycloaddition reactions, such as the Diels-Alder reaction. mdpi.comnih.gov Future studies could explore its reactivity with a wide range of dienophiles to construct complex polycyclic scaffolds. Research on related compounds, such as N-(2-Furyl)acetamide, has shown that they readily undergo cycloaddition reactions with electron-deficient alkynes. rsc.orgresearchgate.net Similar reactivity could be investigated for this compound and its derivatives.

Furthermore, the oxidative rearrangement of the broader class of furan-2-carboximidamides is a known transformation that yields N¹-acyl-N¹-(2-furyl)ureas via a carbodiimide (B86325) intermediate. rsc.orgresearchgate.netresearchgate.net The thermolysis of these ureas can produce 2-acylaminofurans. rsc.orgresearchgate.net Investigating the specific conditions and substrate scope for the rearrangement of this compound could lead to novel synthetic pathways and the discovery of new molecular frameworks. Other classical rearrangement reactions, such as the Beckmann or Curtius rearrangements, could also be explored if the corresponding oxime or acyl azide (B81097) derivatives can be prepared. bdu.ac.inmasterorganicchemistry.com

Table 1: Potential Reactions for Future Exploration

| Reaction Type | Potential Substrate/Reagent | Expected Outcome/Product Class |

|---|---|---|

| Diels-Alder Cycloaddition | N-Phenylmaleimide | Oxanorbornene derivatives mdpi.comnih.gov |

| [3+2] Cycloaddition | Alkenes (from nitrile oxide derivative) | Dihydroisoxazole derivatives researchgate.netresearchgate.net |

| Oxidative Rearrangement | (Dicarboxyiodo)benzenes | Carbodiimide intermediates, ureas rsc.orgresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and scalability. researchgate.netnih.gov The synthesis of this compound and its derivatives has not yet been reported using these technologies. Future work could focus on adapting known batch syntheses into a continuous flow setup. Flow chemistry could offer precise control over reaction parameters like temperature and residence time, which is particularly beneficial for managing potentially unstable intermediates or exothermic reactions. nih.gov An automated flow platform could facilitate rapid reaction optimization and the creation of a library of derivatives for high-throughput screening. mit.eduunimi.it

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry offers powerful tools to predict and understand chemical reactivity, reaction mechanisms, and molecular properties. While specific advanced computational models for this compound are not present in the literature, such studies would be highly valuable. For example, Density Functional Theory (DFT) calculations could be employed to:

Predict the regioselectivity and stereoselectivity of cycloaddition reactions.

Elucidate the mechanism of rearrangement reactions, as has been done for related furan compounds where AM1 molecular orbital calculations were used. rsc.orgresearchgate.net

Model the electronic structure to understand its potential as a ligand or in supramolecular assemblies.

These computational insights would guide experimental work, saving time and resources by identifying the most promising reaction pathways and conditions.

Applications in Supramolecular Chemistry Beyond Crystal Engineering

The hydrogen bonding capabilities of the N-hydroxyamidine group, combined with the potential for π-π stacking of the furan ring, make this compound an interesting candidate for supramolecular chemistry. While its crystal structure and any resulting crystal engineering applications are not documented, its potential extends further. Research could explore its ability to form well-defined, self-assembled structures in solution, such as supramolecular polymers or gels. rsc.org The introduction of various functional groups onto the furan ring or the amidine nitrogen could be used to tune these self-assembly processes. Such studies could lead to the development of novel "smart" materials whose properties can be controlled by external stimuli. The principles observed in the self-assembly of other complex macrocycles could provide a blueprint for designing experiments with derivatives of this compound. rsc.org

Q & A

Q. What are the established synthetic routes for N-Hydroxyfuran-2-carboximidamide, and what methodological considerations are critical for reproducibility?

this compound is typically synthesized via multi-step reactions involving hydroxylation and amidation. Key steps include:

- Hydroxylation : Use of hydroxylating agents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group .

- Amidation : Formation of the carboximidamide group via condensation with amines, often employing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acid intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) improve reaction efficiency .

Q. Reproducibility Tips :

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

Characterization requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on imidamide proton signals (δ 8.5–9.5 ppm) and furan ring protons (δ 6.0–7.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight using electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) .

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL to confirm bond lengths and angles .

Data Interpretation : Cross-reference spectral data with computational predictions (e.g., PubChem descriptors) to resolve ambiguities .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Storage : Store in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation .

- Stability Testing : Perform accelerated stability studies under varying pH (2–12), temperature (4–40°C), and humidity (40–80% RH) to identify degradation pathways .

Q. Key Stability Indicators :

| Condition | Degradation Marker | Analytical Method |

|---|---|---|

| High humidity | Hydrolysis to furan-2-carboxylic acid | HPLC-MS |

| Oxidative stress | Nitroso derivatives | IR spectroscopy |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and pharmacokinetic properties of this compound?

- Molecular Descriptors : Calculate logP (lipophilicity), pKa (ionization potential), and polar surface area (PSA) using software like Gaussian or Schrödinger to predict bioavailability .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to hypothesize mechanisms of action. For example, furan derivatives often inhibit cytochrome P450 enzymes .

Q. Example Workflow :

Generate 3D conformers with Open Babel.

Perform molecular docking using AutoDock Vina.

Validate results with free-energy perturbation (FEP) calculations .

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures .

- Complementary Techniques : Pair X-ray data with <sup>15</sup>N NMR or IR spectroscopy to resolve ambiguities in hydrogen-bonding networks .

Case Study : Discrepancies in imidamide group geometry may arise from dynamic disorder; apply SHELXL’s TWIN/BASF commands to model twinning .

Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?

Q. Data-Driven Example :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC/DMAP | DMF | 78 | 95 |

| EDC·HCl | THF | 65 | 88 |

Q. What mechanistic insights explain the biological activity of this compound derivatives?

Q. How can degradation products of this compound be identified and mitigated during long-term studies?

Q. What are the challenges in correlating computational predictions with experimental bioactivity data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.